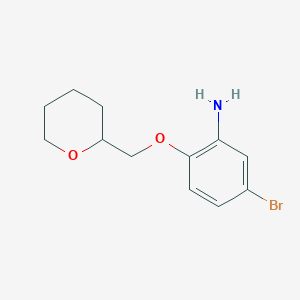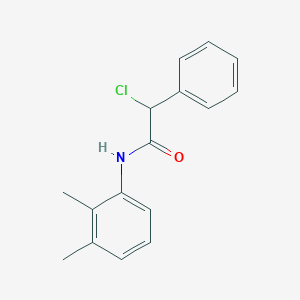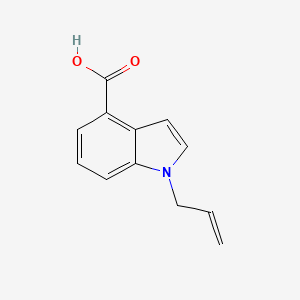
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid, also known as indole-3-propanoic acid (IPA), is an aromatic organic compound belonging to the class of carboxylic acids. It is a derivative of indole, a heterocyclic aromatic compound found in a variety of natural products. It is a versatile compound with potential applications in the fields of organic synthesis, pharmaceuticals, and biotechnology.
Applications De Recherche Scientifique
IPA has been used in several scientific research applications, including as a fluorescent probe for detecting and imaging intracellular proteins, as a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), and as a fluorescent probe for the detection of reactive oxygen species (ROS). It has also been used to study the mechanism of action of various drugs and to study the effects of environmental pollutants on living organisms.
Mécanisme D'action
IPA is believed to act as an agonist at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. It is also thought to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and reward.
Biochemical and Physiological Effects
IPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood and increased energy levels. It has also been shown to increase dopamine levels in the brain, which can lead to improved cognitive performance and enhanced reward-seeking behavior. In addition, IPA has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
IPA has several advantages for use in lab experiments. It is a relatively inexpensive compound, is easy to synthesize, and is stable under a wide range of conditions. However, it has several limitations, including its low solubility in water and its potential to cause irritation to the skin, eyes, and respiratory system.
Orientations Futures
Several potential future directions for IPA research have been identified. These include further investigations into its effects on mood and cognition, as well as its potential therapeutic applications for a variety of diseases and disorders. In addition, further research could be conducted into its use as a fluorescent probe for detecting and imaging intracellular proteins, as well as its ability to modulate the activity of various enzymes and receptors. Finally, further research could be conducted into its potential to interact with other compounds and its potential to act as a prodrug.
Propriétés
IUPAC Name |
1-prop-2-enylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-8-6-9-10(12(14)15)4-3-5-11(9)13/h2-6,8H,1,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSYUAYTNIVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
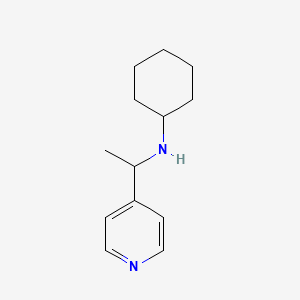
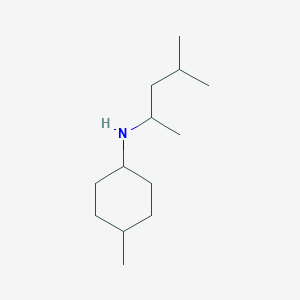
![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)
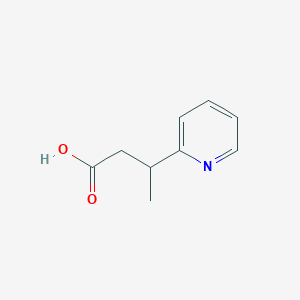
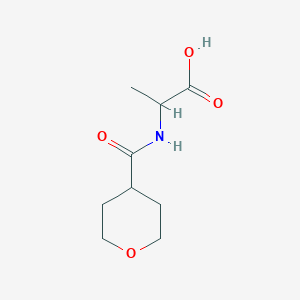

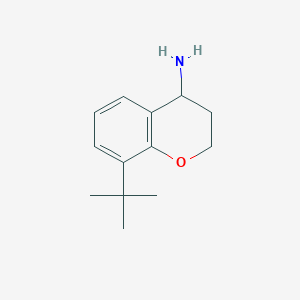
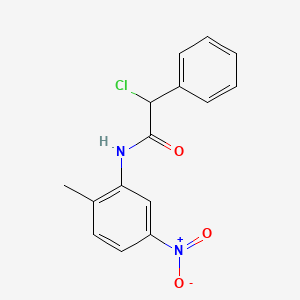
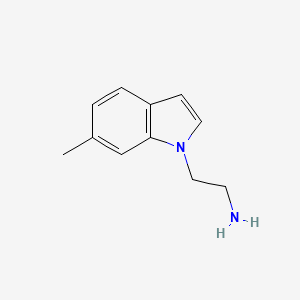
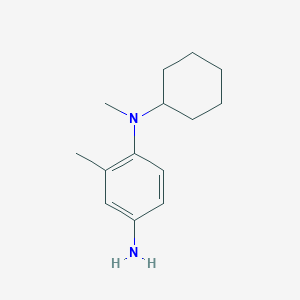
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline](/img/structure/B1386081.png)
